Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate
Description
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate (referred to hereafter as the bromo derivative) is a heterocyclic compound with a fused thienopyridine core. Its structure features a bromine atom at the 6-position, a methyl ester at the 2-position, and an amino group at the 3-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of antitumor agents via cross-coupling reactions such as Sonogashira, Suzuki, and Buchwald-Hartwig couplings . Its biological activity is highly dependent on modifications at the 6-position, making it a focal point for comparison with structurally similar analogs.
Properties
IUPAC Name |
methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-14-9(13)8-6(11)7-5(15-8)2-4(10)3-12-7/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWOLCSNJJNKMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=N2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Thieno[3,2-b]pyridine Core
The core is commonly synthesized starting from substituted 1,3-diones and cyanothioacetamide derivatives. According to patent literature, a 1,3-dione bearing appropriate substituents reacts with cyanothioacetamide in ethanol under basic conditions (e.g., triethylamine) to yield substituted 2-mercaptonicotinonitrile intermediates. These intermediates cyclize to form the thieno[3,2-b]pyridine ring system with the desired substitution pattern, including the amino group at position 3.
Introduction of the Amino Group at Position 3
The amino group at position 3 can be introduced or retained from the starting materials during the cyclization step. Alternatively, nitro precursors can be reduced catalytically. For example, 2-methyl-3-nitropyridine undergoes catalytic hydrogenation in methanol solvent with palladium on carbon catalyst under mild pressure and temperature to yield 2-methyl-3-aminopyridine with high yield (97%). This approach can be adapted to the thieno[3,2-b]pyridine scaffold.
Bromination at Position 6
Bromination is performed by diazotization followed by electrophilic substitution. In the preparation of analogs such as 2-methyl-3-bromopyridine, the amino group is first converted into a diazonium salt by reaction with sodium nitrite under acidic conditions at low temperature (-10 to 0 °C). Bromine is then added dropwise to substitute the diazonium group with bromine. The reaction is carefully controlled to avoid side reactions, followed by basification, extraction, drying, and concentration to isolate the brominated product with high yield (~95%). A similar bromination strategy is applicable to methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate.
Esterification to Form the Methyl Carboxylate
The carboxylate ester at position 2 is introduced typically by esterification of the corresponding carboxylic acid or by direct use of ester-containing starting materials. For example, methyl 3-amino-thieno[3,2-b]pyridine-2-carboxylate derivatives are prepared by known esterification procedures or by using methyl esters of precursors.
A representative synthetic route adapted from literature is summarized below:
The Suzuki-Miyaura cross-coupling method has been used to functionalize related methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates with moderate to high yields (35–84%) under Pd catalysis, K2CO3 base, in DME/H2O at 100 °C for 3–4.5 h. This demonstrates the feasibility of Pd-catalyzed coupling in related systems.
Bromination via diazotization and substitution is highly efficient with yields up to 95%, conducted under controlled low temperatures to avoid decomposition or side reactions.
Catalytic hydrogenation for amino group introduction or reduction is performed under mild conditions with Pd/C catalyst, methanol solvent, and moderate hydrogen pressure, giving high yields and clean conversions.
| Preparation Step | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Cyclization to thieno[3,2-b]pyridine core | 1,3-dione, cyanothioacetamide, EtOH, triethylamine | Reflux or moderate heating | Moderate to high | Base catalyzed cyclization |
| Amino group introduction/reduction | Pd/C, H2, MeOH | 0.5 MPa H2, 30 °C, 15 h | 95-97% | Catalytic hydrogenation |
| Bromination at position 6 | NaNO2, acid, Br2 | 0 to -10 °C, dropwise addition | ~95% | Diazotization followed by substitution |
| Esterification | Methanol, acid catalyst or methyl ester starting material | Standard esterification conditions | Moderate to high | Methyl ester formation |
The preparation of this compound involves a multi-step synthesis starting from substituted 1,3-diones and cyanothioacetamide derivatives to form the thieno[3,2-b]pyridine core, followed by selective amino group introduction or retention, bromination via diazotization and electrophilic substitution, and esterification to yield the methyl carboxylate. The methods are well-established, with high yields and scalable conditions suitable for industrial production. The use of catalytic hydrogenation and Pd-catalyzed cross-coupling reactions further enhances the versatility and efficiency of the synthetic route.
This comprehensive synthesis approach is supported by diverse research findings and patent disclosures, ensuring a robust and authoritative preparation methodology for this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine substituent can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide or alkyl halides. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the bromine atom can produce a variety of substituted thieno[3,2-b]pyridine derivatives with different functional groups.
Scientific Research Applications
Antitumor Potential
Research has demonstrated that methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate and its derivatives exhibit significant antitumor activity.
- Case Study 1 : In vitro studies indicated that certain derivatives inhibited the growth of triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) with minimal effects on non-tumorigenic cells. The most effective derivative showed a GI50 concentration of 13 μM, indicating its potential for selective cytotoxicity against tumor cells .
- Case Study 2 : Another study focused on the evaluation of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates against various human tumor cell lines. The para-methoxyphenyl and ortho/para-aminophenyl derivatives were particularly promising, showing alterations in cell cycle distribution and induction of apoptosis in the NCI-H460 cell line .
Table 1: Antitumor Activity of Selected Derivatives
| Compound | Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MDA-MB-231 | 13 | Induces apoptosis and cell cycle arrest |
| Compound 2 | NCI-H460 | 10 | Alters cell cycle distribution |
| Compound 3 | MCF-7 | 15 | Induces apoptosis |
Table 2: Synthesis Methods and Yields
| Synthesis Method | Starting Material | Yield (%) |
|---|---|---|
| Suzuki-Miyaura | Methyl 3-bromothieno[3,2-b]pyridine | 80 |
| Sonogashira Coupling | (Hetero)arylacetylenes | 75 |
Mechanism of Action
The mechanism of action of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes such as proliferation, apoptosis, and signal transduction. The presence of the amino and bromine substituents can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Substituent Effects at the 6-Position
The 6-position of the thieno[3,2-b]pyridine scaffold is critical for modulating biological activity. Below is a comparison of substituents and their impacts:
Key Observations :
- Electron-donating groups (e.g., methoxy, amino) enhance antitumor activity but require careful positioning to minimize toxicity.
- Bulky substituents (e.g., quinoline) increase hepatotoxicity, limiting therapeutic utility .
- Ethynyl-linked aryl groups improve selectivity, with para-substituted derivatives outperforming ortho/meta analogs .
Key Insights :
- The bromo derivative serves as a precursor but requires functionalization for optimal activity.
- Amino-substituted derivatives (e.g., 2f) exhibit superior potency and safety profiles, particularly against hepatocellular carcinoma (HCC) .
- Methoxy-substituted compounds (VIa, VIb) show broad-spectrum activity with minimal off-target effects .
Mechanism of Action
- Cell Cycle Arrest : Derivatives like 2f induce G2/M phase arrest in HepG2 cells, suggesting interference with mitosis .
- Apoptosis Induction: The ortho-aminophenyl ethynyl derivative triggers apoptosis in NCI-H460 cells via caspase activation .
- Toxicity Mechanisms: Quinoline-containing derivatives disrupt mitochondrial function, leading to hepatotoxicity .
Structural Modifications Beyond the 6-Position
Biological Activity
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound possesses a thieno[3,2-b]pyridine core with amino and bromine substituents. The molecular formula is , and it has a molecular weight of approximately 287.13 g/mol. The compound's structure is crucial for its biological activity, influencing its interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Research indicates that this compound may function as an inhibitor of certain kinases involved in cancer cell proliferation and survival pathways. The presence of the amino group enhances binding affinity to these targets, modulating critical cellular processes such as apoptosis and cell cycle progression.
Antitumor Activity
Numerous studies have evaluated the antitumor potential of this compound:
- In vitro Studies : The compound has demonstrated significant growth inhibition against various human cancer cell lines, including breast adenocarcinoma (MCF-7), melanoma (A375-C5), and non-small cell lung cancer (NCI-H460). For instance, a study reported that derivatives of this compound exhibited GI50 values ranging from 3.5 to 21 μM across different tumor types .
- Cell Cycle Analysis : Research indicated that treatment with this compound resulted in alterations in cell cycle distribution. Specifically, an increase in the G0/G1 phase and a decrease in the S phase were observed in treated cells .
- Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cells. For example, specific compounds derived from this scaffold led to increased apoptotic markers in NCI-H460 cells .
Antimicrobial Activity
In addition to its antitumor properties, this compound has been investigated for antimicrobial effects. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although further research is needed to elucidate the extent and mechanisms of this activity.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | GI50 (μM) | Activity |
|---|---|---|---|
| Methyl 3-amino-6-chlorothieno[3,2-b]pyridine-2-carboxylate | Chloro | 5.0 | Antitumor |
| Methyl 3-amino-6-bromopyrazine-2-carboxylate | Pyrazine | 10.0 | Antitumor |
| Methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate | Benzo | 15.0 | Antitumor |
Case Studies
- Hepatocellular Carcinoma : A study focused on the anti-hepatocellular carcinoma activity using human HepG2 cells revealed that this compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner .
- Triple-Negative Breast Cancer : In another study involving triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), the compound demonstrated promising antitumor effects with minimal toxicity towards non-tumorigenic cells .
Q & A
Q. Key Methodological Considerations :
- Purification via silica gel chromatography (heptane/ethyl acetate gradients).
- Characterization using ¹H/¹³C NMR, HRMS, and HPLC (>98% purity validation) .
How is the anti-hepatocellular carcinoma (HCC) activity of this compound evaluated in vitro?
Basic
Anti-HCC activity is assessed using:
Q. Example Data :
| Compound | HepG2 GI₅₀ (µM) | PLP1 Hepatotoxicity GI₅₀ (µM) |
|---|---|---|
| 2f | 1.2 | >125 |
| Ellipticine | 2.9 | 3.3 |
Advanced Insight :
Compound 2f (methyl 3-amino-6-[(3-aminophenyl)ethynyl] derivative) shows superior selectivity (low hepatotoxicity) due to amino-substituted benzene moieties .
What strategies ensure solvent compatibility in cell-based assays for this compound?
Q. Basic
- Stock preparation : Dissolve in DMSO (≤25 mg/mL), store at -80°C.
- Dilution protocol : Freshly prepare working solutions in culture media to maintain DMSO ≤0.25% (v/v). Validate via solvent-only controls to exclude growth artifacts .
How do QSAR models correlate structural features with anti-HCC activity and hepatotoxicity?
Advanced
Quantitative Structure-Activity Relationship (QSAR) studies utilize:
- 3D-WHIM descriptors : Correlate with anti-HCC activity, emphasizing hydrogen bond donors (e.g., -NH₂ groups) .
- 3D-GETWAY descriptors : Predict hepatotoxicity, linked to hydrogen bond acceptors (e.g., methoxy or quinoline groups) .
Q. Descriptor Comparison :
| Descriptor Type | Biological Endpoint | Key Structural Feature |
|---|---|---|
| 3D-WHIM | Anti-HCC Activity | Amino groups |
| 3D-GETWAY | Hepatotoxicity | Methoxy/quinoline |
How do substituents at the 6-position modulate biological activity and toxicity?
Advanced
Substituent effects are evaluated via Structure-Activity Relationship (SAR) studies:
| Substituent Type | Anti-HCC Activity (GI₅₀) | Hepatotoxicity Risk |
|---|---|---|
| Amino-substituted benzene | High (e.g., 1.2 µM for 2f ) | Low |
| Methoxy/quinoline | Moderate | High (GI₅₀ < 10 µM) |
| Thiophene/pyridine | Low | Moderate |
Q. Methodological Note :
- Prioritize amino groups for activity; avoid methoxy or heteroaromatic substituents to minimize toxicity .
What mechanisms underlie the G2/M cell cycle arrest induced by active derivatives?
Advanced
Compound 2f triggers G2/M arrest in HepG2 cells, confirmed via flow cytometry. Proposed mechanisms include:
- Inhibition of cyclin-dependent kinases (CDKs) or Aurora kinases, disrupting mitotic progression.
- Downregulation of G2/M checkpoint regulators (e.g., CDC25 phosphatases) .
Q. Experimental Design :
- Cell cycle analysis via propidium iodide staining.
- Western blotting for phospho-histone H3 (mitosis marker) .
How are contradictions between anti-HCC efficacy and hepatotoxicity resolved during optimization?
Advanced
Strategies include:
Substituent screening : Replace hepatotoxic groups (e.g., quinoline) with amino-phenyl moieties.
QSAR-guided design : Optimize 3D-WHIM/GETWAY descriptor balance.
In vitro hepatotoxicity assays : Use PLP1 cells to validate safety early in development .
Case Study :
Derivative 2f retained anti-HCC potency while reducing hepatotoxicity 100-fold compared to ellipticine, demonstrating the efficacy of amino-group optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
